molecular formula C10H14N2O B572528 c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine CAS No. 1225889-66-6

c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine

Cat. No.: B572528
CAS No.: 1225889-66-6
M. Wt: 178.235
InChI Key: LXNCLOFEBQGMHA-UHFFFAOYSA-N
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Description

c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine is a benzoxazine derivative of significant interest in chemical research and development. This compound features a 3,4-dihydro-2H-benzo[1,4]oxazine core structure, a versatile heterocyclic system known to be a key intermediate in the synthesis of thermally stable polymers and as a privileged scaffold in medicinal chemistry . In the field of material science , benzoxazine derivatives are primarily valued for their role in developing novel polybenzoxazine resins. These polymers are a class of high-performance thermosets that exhibit exceptional properties, including excellent thermal stability, high glass transition temperatures (T g ), near-zero shrinkage upon polymerization, and outstanding flame retardance . The molecular design flexibility of the benzoxazine ring allows for the tuning of polymer properties for specific applications in electronics and advanced composites . In pharmaceutical research , the 3,4-dihydro-2H-benzo[1,4]oxazine structure is a recognized pharmacophore. Scientific literature indicates that close structural analogs of this compound have been investigated as potent 5-HT 6 receptor antagonists , demonstrating subnanomolar receptor affinity and good brain penetration in preclinical models . This highlights the potential of the benzoxazine core in the design of central nervous system (CNS)-active compounds. The methylamine substituent at the 6-position presents a handle for further chemical modification, enabling its use as a key chemical building block for the synthesis of more complex molecules for biological screening. Handling and Usage Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant Safety Data Sheets (SDS) prior to use.

Properties

IUPAC Name

(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-4-5-13-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNCLOFEBQGMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 6-Formyl-4-methyl-3,4-dihydro-2H-benzo[b][1, oxazine

The most widely documented method involves reductive amination of 6-formyl-4-methyl-3,4-dihydro-2H-benzo[b]oxazine. A 2021 patent describes the use of sodium cyanoborohydride in methanol at 0–5°C, achieving 82% yield after 12 hours. The reaction proceeds via imine formation, followed by borohydride-mediated reduction. Critical parameters include:

  • pH control : Maintaining pH 4–5 using acetic acid prevents side reactions.

  • Solvent selection : Methanol outperforms THF or DMF due to better solubility of the intermediate imine.

Table 1: Optimization of Reductive Amination Conditions

ParameterOptimal ValueYield Impact (±5%)
Temperature0–5°C+15% vs RT
NaBH3CN Equivalents1.2 eq+22% vs 1.0 eq
Reaction Time12 h+18% vs 6 h

Nucleophilic Substitution on 6-Bromomethyl-4-methyl-3,4-dihydro-2H-benzo[b] oxazine

An alternative route employs displacement of a bromine atom using ammonia in pressurized reactors. Patent JP2005503414A details:

  • Bromination : Treatment of 4-methyl-3,4-dihydro-2H-benzo[b]oxazine with NBS (1.05 eq) in CCl4 at 40°C for 8 h (89% yield).

  • Ammonolysis : Reaction with aqueous NH3 (28%) in dioxane at 120°C for 24 h under 15 psi pressure, yielding 74% product.

This method avoids pyrophoric reagents but requires specialized equipment for high-pressure conditions.

Intermediate Synthesis and Purification

Preparation of 4-Methyl-3,4-dihydro-2H-benzo[b] oxazine

The heterocyclic core is synthesized through cyclization of 2-aminophenol derivatives:

  • Mannich Reaction : Condensation of 2-aminophenol with paraformaldehyde and methylamine hydrochloride in ethanol at reflux (Δ 78°C) for 6 h.

  • Cyclization : Acid-catalyzed (HCl) ring closure at 100°C for 3 h, achieving 91% purity by HPLC.

Key Spectroscopic Data for Intermediate :

  • 1H NMR (400 MHz, CDCl3) : δ 6.85 (d, J=8.4 Hz, 1H), 6.72 (s, 1H), 4.28 (t, J=4.8 Hz, 2H), 3.25 (t, J=4.8 Hz, 2H), 2.95 (s, 3H).

  • HPLC Retention : 8.2 min (C18, 70:30 MeCN/H2O).

Analytical Characterization

Spectroscopic Confirmation

Final product validation utilizes:

  • HRMS (ESI+) : m/z 179.1184 [M+H]+ (calc. 179.1189 for C10H15N2O).

  • 13C NMR (101 MHz, DMSO-d6) : δ 147.2 (C-O), 132.8 (C-Ar), 116.4–121.1 (Ar-CH), 54.3 (N-CH2), 46.8 (O-CH2), 38.5 (CH2-NH2), 32.1 (N-CH3).

Table 2: Purity Assessment Across Batches

BatchHPLC Purity (%)Residual Solvent (ppm)
A98.7DMF <50
B99.2MeOH 120
C97.8THF <20

Scale-Up Challenges and Solutions

Mixing Efficiency in Large-Scale Reductions

At >10 kg scale, inhomogeneous mixing reduces yields to 65%. Implementations include:

  • Jet Milling : Particle size reduction to D90 <50 µm improves reagent contact.

  • Continuous Flow Reactors : Maintains 0–5°C profile, restoring yields to 78%.

Environmental Impact Assessment

Solvent Recovery Metrics

  • Methanol Recycling : 92% recovery via distillation (BP 64.7°C).

  • Waste Streams : Biotreatment reduces COD by 88% prior to discharge.

Regulatory Compliance

ICH Guidelines for Impurity Profiling

  • Genotoxic Impurities : Controlled to <0.1% via optimized bromination (NBS vs Br2).

  • Residual Metals : Pd <5 ppm (from coupling reactions), validated by ICP-MS .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the oxazine ring to form amines.

    Substitution: Nucleophilic substitution reactions are common, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various substituted benzoxazines, amines, and oxides, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that compounds derived from benzoxazines exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that benzoxazine derivatives possess antimicrobial effects against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. For instance, the ability of benzoxazines to inhibit cell proliferation suggests their use in cancer therapy .
  • Neuroprotective Effects : Certain studies suggest that these compounds may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Applications in Medicinal Chemistry

The unique structure of c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine allows for various applications in drug design and development:

  • Drug Development : Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Research has focused on synthesizing analogs that enhance efficacy and reduce side effects .
  • Synthetic Intermediates : The compound serves as an intermediate in synthesizing more complex pharmacologically active compounds .

Applications in Materials Science

Benzoxazine-based materials are gaining attention due to their favorable thermal and mechanical properties:

  • Polymer Chemistry : Benzoxazines are used to create thermosetting resins with excellent thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can enhance the properties of the final product .

Agricultural Applications

The potential use of this compound in agriculture is also being explored:

  • Pesticides : Research into the herbicidal or fungicidal properties of benzoxazine derivatives suggests potential applications in crop protection .
  • Plant Growth Regulators : Some studies indicate that these compounds can influence plant growth and development positively.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of various benzoxazine derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential as new antimicrobial agents.

Case Study 2: Neuroprotection

Research published in a peer-reviewed journal highlighted the neuroprotective effects of benzoxazine derivatives in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage and offer a therapeutic avenue for neurodegenerative diseases.

Mechanism of Action

The mechanism by which c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine exerts its effects involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[1,4]oxazine scaffold is highly versatile, with modifications at the 3-, 4-, 6-, and 7-positions significantly altering biological activity, solubility, and stability. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Key Substituents Applications / Targets Key Differences from Target Compound References
MDVN1003 (1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) - 8-Fluoro on benzo[1,4]oxazine
- Pyrazolo[3,4-d]pyrimidine core
Dual inhibitor of Bruton’s tyrosine kinase (BTK) and PI3Kδ for cancer therapy Fluorine enhances electronegativity and binding affinity; pyrazolo-pyrimidine adds kinase selectivity.
1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione - Trifluoro, oxo, and propynyl substituents
- Triazinane-dione core
Herbicidal agent (crystalline formulation for plant protection) Propynyl and trifluoro groups increase bioactivity in plants; triazinane-dione enhances stability.
3-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-1H-pyrimidine-2,4-dione - Pyrimidinedione core Herbicide (inhibits plant growth via unknown mechanism) Lack of methyl/fluoro groups reduces lipophilicity; pyrimidinedione core alters target specificity.
Spiro derivatives with 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety - 3-Oxo group
- Spirocyclic architecture
Reversible monoacylglycerol lipase (MAGL) inhibitors for neurological disorders 3-Oxo group increases hydrogen-bonding potential; spiro structure improves metabolic stability.
C-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine - No 4-methyl substituent Building block for drug discovery Absence of 4-methyl reduces steric hindrance, potentially lowering target affinity.

Key Research Findings

Impact of Halogenation: Fluorination at the 8-position (e.g., MDVN1003) significantly enhances binding to kinases like BTK and PI3Kδ compared to non-halogenated analogs. This is attributed to fluorine’s electronegativity and van der Waals interactions with hydrophobic kinase pockets .

Agrochemical vs. Pharmaceutical Design: Compounds with trifluoro and propynyl groups (e.g., triazinane-dione derivatives) exhibit potent herbicidal activity, likely due to increased oxidative stability and resistance to metabolic degradation in plants . In contrast, pharmaceutical derivatives prioritize hydrogen-bond donors (e.g., 3-oxo in MAGL inhibitors) for target engagement .

Role of Methyl Groups: The 4-methyl substituent in the target compound may confer superior metabolic stability over non-methylated analogs (e.g., C-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine) by sterically shielding reactive sites .

Biological Activity

C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine, also known by its chemical name and CAS number 1896356-40-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H15ClN2O, with a molecular weight of 214.69 g/mol. The compound features a benzo[1,4]oxazine core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
CAS Number1896356-40-3
SolubilitySoluble in water
Boiling PointNot specified

This compound has been studied primarily for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme implicated in various diseases such as Alzheimer's and cancer. Inhibiting GSK-3β can lead to increased levels of β-catenin and other substrates involved in cell signaling pathways that regulate cell proliferation and survival.

Key Findings:

  • Inhibition of GSK-3β : Studies have reported that this compound exhibits an IC50 value of approximately 1.6 μM against GSK-3β in vitro. Treatment with the compound resulted in significant increases in phosphorylated GSK-3β levels in neuroblastoma N2a cells, indicating effective inhibition of the enzyme's activity .

Antioxidant Activity

Research indicates that compounds related to this compound exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress-related damage in cells.

Neuroprotective Effects

In a study involving neuroblastoma cells, treatment with the compound led to neuroprotective effects by modulating pathways associated with neurodegenerative diseases. The compound was shown to enhance cell viability under oxidative stress conditions .

In Vitro Studies

Several in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay TypeResultReference
GSK-3β InhibitionIC50 = 1.6 μM
Neuroblastoma Cell ViabilityIncreased under oxidative stress
Antioxidant ActivitySignificant improvement

Q & A

Q. Basic Characterization

  • Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is standard for pharmacological studies .
  • Structural Confirmation:
    • NMR: ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃. Key signals include δ 3.8–4.2 ppm (oxazine ring CH₂), δ 1.2–1.5 ppm (methyl group) .
    • Mass Spectrometry: ESI-MS in positive mode; expected [M+H]⁺ at m/z 179.2 .

How is the crystal structure of derivatives resolved, and what intermolecular interactions are critical?

Advanced Structural Analysis
Single-crystal X-ray diffraction (SXRD) with SHELX software (SHELXL for refinement) is standard. For example, derivatives like 2-(4-allyl-4-methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-6-yl)-5-cyano-pyrrole exhibit planar benzooxazine rings with dihedral angles ~41.88° relative to pyrrole moieties. Hydrogen bonds (N–H⋯O, ~2.8 Å) stabilize dimeric structures . Thermal ellipsoid analysis and residual density maps ensure model accuracy .

What biological activities have been reported for this compound and its derivatives?

Q. Advanced Pharmacological Applications

  • Enzyme Inhibition: Derivatives act as reversible MAGL inhibitors (IC₅₀ ~50 nM) via bioisosteric replacement of the 3-oxo-benzooxazin-6-yl group. Binding involves Arg57 and His121 residues .
  • Antimicrobial Activity: Hydantoin derivatives (e.g., 5-methyl-5-(3-oxo-benzooxazin-6-yl)imidazolidine-2,4-dione) show MIC values of 2–8 µg/mL against S. aureus .

How are structure-activity relationships (SAR) explored for optimizing target affinity?

Q. Advanced SAR Strategies

  • Bioisosteric Replacement: Replace the 3-oxo group with spirocyclic scaffolds (e.g., azetidine-lactam) to enhance lipophilic ligand efficiency (LLE >5). This improves blood-brain barrier penetration for CNS targets .
  • Substitution Effects: Adding electron-withdrawing groups (e.g., -F) at position 7 increases receptor binding affinity by 10-fold .

What computational methods aid in predicting binding modes and metabolic stability?

Q. Advanced Computational Modeling

  • Docking Studies: Use AutoDock Vina with crystal structures (PDB: 6XYZ) to simulate interactions with MAGL or progesterone receptors. Focus on π-π stacking with Phe200 and hydrogen bonding with catalytic serine .
  • ADMET Prediction: SwissADME predicts moderate metabolic stability (t₁/₂ ~3 h) and high GI absorption (>80%) .

How can contradictory data in synthetic yields or biological assays be resolved?

Q. Advanced Data Analysis

  • Yield Discrepancies: Optimize stoichiometry (e.g., 1.2 eq. chlorosulfonyl isocyanate improves cyclization yields by 15%) and reaction time (monitor via in-situ IR) .
  • Bioassay Variability: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results. For example, MAGL inhibition should correlate with cellular substrate depletion (LC-MS/MS validation) .

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